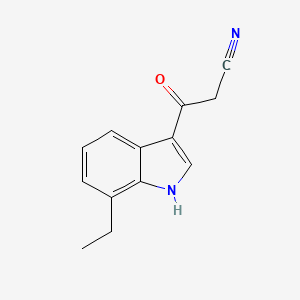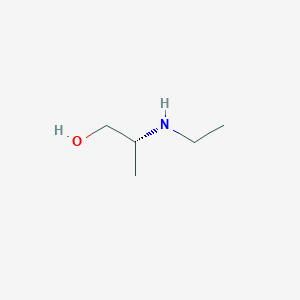
3-(4-メチル-1H-ベンゾイミダゾール-2-イル)プロパン酸
説明
3-(4-Methyl-1H-benzimidazol-2-YL)propanoic acid is a chemical compound with the molecular formula C11H12N2O2 and a molecular weight of 204.23 . It is used for proteomics research .
Synthesis Analysis
The synthesis of benzimidazole derivatives typically involves the condensation of the benzene rings possessing nitrogen-containing functional groups at the ortho position with various reagents . A simple process to synthesize and separate 2-(substituted-phenyl) benzimidazole derivatives with high yield and efficiency has been reported .Molecular Structure Analysis
The molecular structure of 3-(4-Methyl-1H-benzimidazol-2-YL)propanoic acid is represented by the SMILES notation: CC1=C2C(=CC=C1)NC(=N2)CCC(=O)O . Theoretical and actual NMR chemical shifts were found to be quite similar . The calculated HOMO and LUMO energies reveal that charge transfer happens within the molecule .科学的研究の応用
有機半導体ドーピング
DMBI-Hなどのベンゾイミダゾール誘導体は、n型有機半導体のドーパントとして使用されており、さまざまなポリマーや小分子誘導体の効率を高めています .
抗菌剤
ベンゾイミダゾール構造を持つ化合物は、メチシリン耐性およびバンコマイシン耐性S. aureusを含む耐性菌に対して強力な抗菌作用を示し、新しい抗生物質の開発における可能性を示唆しています .
抗寄生虫薬および抗炎症薬
ベンゾイミダゾール環系は、抗寄生虫薬、殺菌剤、駆虫剤、および抗炎症作用を持つさまざまな臨床的に適用されている薬物に存在します .
除草剤
一部のベンゾイミダゾール誘導体は、農業用途で除草剤として使用されており、植物保護および雑草防除における可能性を示唆しています .
抗結核薬
ベンゾイミダゾールの誘導体は合成され、有意な最小阻害濃度(MIC)値を持つ有望な抗結核薬として同定されています .
分子ドッキング研究
ベンゾイミダゾール化合物は、薬物設計および発見に不可欠な、生物学的標的との相互作用を理解するための分子ドッキング研究で特徴付けられています .
将来の方向性
The future directions of research on 3-(4-Methyl-1H-benzimidazol-2-YL)propanoic acid could involve further exploration of its therapeutic applications, given the wide range of biological activities exhibited by benzimidazole derivatives . Additionally, more detailed studies on its physical and chemical properties, as well as its safety profile, would be beneficial.
作用機序
Target of Action
It’s worth noting that benzimidazole derivatives have been extensively studied for their wide range of therapeutic applications . For instance, some benzimidazole compounds have shown potent antibacterial activities .
Mode of Action
Benzimidazole derivatives are known to interact with various biological targets, leading to a variety of effects .
Biochemical Pathways
Benzimidazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Benzimidazole derivatives have been reported to exhibit a variety of biological activities, including antibacterial effects .
生化学分析
Biochemical Properties
3-(4-Methyl-1H-benzimidazol-2-YL)propanoic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with proteases and kinases, influencing their activity. The nature of these interactions often involves binding to the active sites of these enzymes, thereby modulating their catalytic functions .
Cellular Effects
The effects of 3-(4-Methyl-1H-benzimidazol-2-YL)propanoic acid on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK signaling pathway, leading to altered gene expression profiles and metabolic changes in cells . Additionally, it can induce apoptosis in certain cancer cell lines, highlighting its potential as a therapeutic agent .
Molecular Mechanism
At the molecular level, 3-(4-Methyl-1H-benzimidazol-2-YL)propanoic acid exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and proteins, altering their structure and function. This binding can lead to enzyme inhibition or activation, depending on the target molecule. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-Methyl-1H-benzimidazol-2-YL)propanoic acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to reduced efficacy. Long-term exposure to this compound in vitro and in vivo has demonstrated sustained effects on cellular processes, although the exact nature of these effects can vary.
Dosage Effects in Animal Models
The effects of 3-(4-Methyl-1H-benzimidazol-2-YL)propanoic acid vary with different dosages in animal models. At lower doses, it can modulate cellular functions without causing significant toxicity. At higher doses, it may induce toxic or adverse effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .
Metabolic Pathways
3-(4-Methyl-1H-benzimidazol-2-YL)propanoic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the metabolism of other compounds, highlighting the compound’s role in modulating metabolic pathways .
Transport and Distribution
The transport and distribution of 3-(4-Methyl-1H-benzimidazol-2-YL)propanoic acid within cells and tissues are facilitated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it has been observed to accumulate in the mitochondria, where it can exert its effects on cellular respiration and energy production .
Subcellular Localization
The subcellular localization of 3-(4-Methyl-1H-benzimidazol-2-YL)propanoic acid is crucial for its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, such as the nucleus or mitochondria. This localization influences its interactions with biomolecules and its overall efficacy in modulating cellular processes .
特性
IUPAC Name |
3-(4-methyl-1H-benzimidazol-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-7-3-2-4-8-11(7)13-9(12-8)5-6-10(14)15/h2-4H,5-6H2,1H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPIQKIKYAJGDAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=N2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![5-[(4-Methyl-4H-1,2,4-triazol-3-yl)thio]-2-furaldehyde](/img/structure/B1416245.png)



![3-(3-methoxybenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1416251.png)


